4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide
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Overview
Description
4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide: is a complex organic compound that features a chlorophenylsulfonyl group attached to a butanamide moiety, which is further linked to a tetrahydrobenzo[d]thiazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the chlorophenylsulfonyl group. This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with an appropriate amine under controlled conditions. The resulting intermediate is then coupled with the tetrahydrobenzo[d]thiazol-2-yl moiety through a series of reactions, including amidation and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the sulfonyl group can be oxidized to form sulfonic acids or sulfates.
Reduction: : The chlorophenyl group can be reduced to form chloroanilines.
Substitution: : The amide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Sulfonic acids, sulfates, and sulfonyl chlorides.
Reduction: : Chloroanilines and other reduced derivatives.
Substitution: : Amides, esters, and thioamides.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its biological activity can be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.
Medicine: : It may serve as a lead compound for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.
Industry: : The compound's unique properties can be utilized in the development of new materials and polymers.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific biological targets. It may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. Molecular modeling and biochemical assays can help elucidate these mechanisms.
Comparison with Similar Compounds
This compound is structurally similar to other sulfonamide derivatives and chlorophenyl-containing compounds. Some similar compounds include:
Sulfonamides: : Used as antibiotics and anti-inflammatory agents.
Chlorophenyl derivatives: : Employed in the synthesis of dyes, pesticides, and pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S2/c1-19(2)10-14-17(15(23)11-19)27-18(21-14)22-16(24)4-3-9-28(25,26)13-7-5-12(20)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTUNKXJRSRWOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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